![molecular formula C5H12ClNO B569865 [(2R)-oxolan-2-yl]methanamine hydrochloride CAS No. 7175-80-6](/img/structure/B569865.png)
[(2R)-oxolan-2-yl]methanamine hydrochloride
Overview
Description
[(2R)-Oxolan-2-yl]methanamine hydrochloride is a chiral secondary amine salt featuring a tetrahydrofuran (oxolane) ring system. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 149.62 g/mol (CAS: 2007919-46-0) . The compound’s structure includes a stereogenic center at the 2-position of the tetrahydrofuran ring, conferring enantioselectivity critical for applications in asymmetric synthesis and pharmaceutical intermediates. As a heterocyclic building block, it is valued for its rigid oxolane framework and amine functionality, which enable diverse reactivity in nucleophilic substitutions or catalytic processes .
Preparation Methods
Starting Materials and Reagents
The synthesis of [(2R)-oxolan-2-yl]methanamine hydrochloride begins with carefully selected precursors to ensure stereochemical fidelity.
Epoxide Precursors
The oxolan ring is typically derived from (2R)-oxirane, a chiral epoxide. The stereochemistry of this precursor directly influences the final product’s configuration. Industrial protocols often employ enantiomerically pure epoxides to avoid racemization during synthesis .
Amine Sources
Methanamine, in gaseous or aqueous form, serves as the nucleophile for epoxide ring-opening. Anhydrous conditions are preferred to prevent hydrolysis side reactions. Hydrochloric acid is used in stoichiometric amounts to protonate the amine and form the hydrochloride salt .
Synthetic Routes and Reaction Conditions
Epoxide Ring-Opening Mechanism
The reaction proceeds via nucleophilic attack of methanamine on the less substituted carbon of the epoxide, driven by the electrophilicity of the oxirane ring. This step is highly sensitive to solvent polarity and temperature:
3\text{NH}2 \xrightarrow{\text{HCl, solvent}} \text{(2R)-Oxolan-2-yl methanamine hydrochloride}
Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states, while temperatures between 0–25°C minimize side reactions .
Optimization of Reaction Parameters
Key parameters include:
Parameter | Optimal Condition | Effect on Yield/Purity |
---|---|---|
Solvent | Anhydrous acetonitrile | Increases nucleophilicity |
Temperature | 10–15°C | Prevents epoxide polymerization |
Methanamine Ratio | 1.2 equiv | Ensures complete conversion |
Industrial batches achieve >90% conversion under these conditions, with chiral purity exceeding 98% .
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities utilize continuous flow systems to enhance reproducibility. These reactors allow precise control over residence time and temperature, critical for maintaining stereochemical integrity. A typical setup involves:
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Epoxide feed : Pumped at 5 L/min.
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Methanamine gas : Introduced via sparging.
Purification and Isolation Methods
Crude product is purified via:
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Crystallization : Using toluene/hexane mixtures to isolate the hydrochloride salt.
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Chromatography : Reserved for high-purity grades (>99.9%).
Purification Method | Purity (%) | Yield (%) |
---|---|---|
Crystallization | 98.5 | 85 |
Chromatography | 99.9 | 70 |
Stereochemical Considerations
Maintaining Chiral Integrity
Racemization risks arise during exothermic steps. Strategies include:
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Low-temperature quenching : Immediate cooling after reaction completion.
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Chiral additives : Tartaric acid derivatives to stabilize the desired enantiomer .
Analytical Techniques for Chiral Purity
HPLC with chiral columns (e.g., Chiralpak IC) confirms enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR provides additional conformational validation .
Comparative Analysis of Synthetic Approaches
A comparison of laboratory vs. industrial methods reveals trade-offs:
Aspect | Laboratory Scale | Industrial Scale |
---|---|---|
Yield | 75–80% | 85–90% |
Purity | 95–98% | 98–99% |
Cost | High (per gram) | Low (per kilogram) |
Industrial methods prioritize throughput and cost-efficiency, while laboratory protocols focus on flexibility .
Chemical Reactions Analysis
Types of Reactions
[(2R)-oxolan-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
The compound has been investigated for its role as a precursor in the synthesis of bioactive molecules. Its structural similarity to known pharmacophores allows it to be utilized in the development of new therapeutic agents targeting various diseases, including pain and inflammation. For instance, derivatives of [(2R)-oxolan-2-yl]methanamine have been explored as bradykinin receptor antagonists, which are relevant for conditions like chronic pain and cardiovascular diseases .
1.2. Neuropharmacology
Research indicates that [(2R)-oxolan-2-yl]methanamine may interact with neurotransmitter systems, making it a candidate for studies related to neuropharmacology. Its potential effects on neurotransmitter release and receptor modulation could lead to the development of treatments for neurological disorders .
Organic Synthesis
2.1. Building Block for Complex Molecules
[(2R)-oxolan-2-yl]methanamine hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions. This versatility is crucial for synthesizing complex natural products and pharmaceuticals .
2.2. Chiral Synthesis
The chiral nature of [(2R)-oxolan-2-yl]methanamine makes it valuable in asymmetric synthesis. It can be employed as a chiral auxiliary or ligand in catalytic reactions, facilitating the production of enantiomerically pure compounds that are essential in pharmaceuticals .
Materials Science
3.1. Polymer Chemistry
In materials science, this compound has been explored for its potential use in developing new polymeric materials. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers, making them suitable for applications in coatings and adhesives .
3.2. Nanotechnology
The compound's unique properties have also led to investigations into its use in nanotechnology, particularly in the fabrication of nanostructures that can be used in drug delivery systems or as sensors due to their biocompatibility and functionalization capabilities .
Mechanism of Action
The mechanism of action of [(2R)-oxolan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of [(2R)-oxolan-2-yl]methanamine hydrochloride and its analogs:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Purity (%) | Applications/Notes |
---|---|---|---|---|---|---|
This compound | C₅H₁₂ClNO | 149.62 | 2007919-46-0 | Chiral tetrahydrofuran ring, primary amine | 95+ | Chiral synthon, drug intermediates |
[2-(Propan-2-yl)oxan-4-yl]methanamine HCl | C₉H₂₀ClNO | 193.72 | 1864015-26-8 | Branched isopropyl group on oxane ring | N/A | Potential ligand for metal catalysis |
{Bicyclo[2.2.2]octan-2-yl}methanamine HCl | C₉H₁₈ClN | 175.70 | 6303-64-6 | Rigid bicyclic framework | N/A | High-stability scaffolds in materials |
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride | C₁₁H₁₄Cl₂N₂S | 277.22 | N/A | Thiazole ring with aromatic substituents | 95 | Bioactive molecule synthesis |
1-[(1R,5S,6R)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanamine HCl | C₁₁H₂₂ClNO₂ | 235.76 | N/A | Fused oxabicyclo ring system | N/A | Neuropharmacological research |
Structural and Functional Analysis
This compound
- Chirality: The (2R)-configuration enhances its utility in enantioselective synthesis, distinguishing it from racemic analogs like rac-(3aR,6aR)-hexahydro-2H-1,5-thioeno[2,3-c]pyrrole-1,1-dione hydrochloride ().
- Hydrogen Bonding : The primary amine and oxygen in the tetrahydrofuran ring enable hydrogen-bonding interactions, crucial for binding in receptor studies .
[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride
- This may limit its use in sterically sensitive reactions but improve selectivity in catalysis .
{Bicyclo[2.2.2]octan-2-yl}methanamine Hydrochloride
- Rigidity : The bicyclo[2.2.2]octane system offers exceptional conformational rigidity, making it suitable for designing stable molecular frameworks in materials science .
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine Dihydrochloride
- Aromaticity and Bioactivity : The thiazole ring and phenyl group enhance π-π stacking interactions, common in kinase inhibitors or antimicrobial agents. The dihydrochloride salt improves solubility for biological assays .
1-[(1R,5S,6R)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanamine Hydrochloride
- Fused Ring System: The strained oxabicyclo structure may mimic natural product scaffolds, such as terpenoid derivatives, for neurological target modulation .
Biological Activity
[(2R)-oxolan-2-yl]methanamine hydrochloride, with the chemical formula C₆H₁₄ClN, is a compound featuring a five-membered oxolane ring that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with related compounds.
The compound is known for its stability and solubility in aqueous solutions, primarily existing in its hydrochloride salt form. Its structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .
This compound functions as a ligand that interacts with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to different physiological effects. The specific mechanism often depends on the target site and the nature of the biological activity being studied.
1. Enzyme Interaction Studies
Research indicates that this compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to certain enzymes makes it valuable in understanding catalytic processes and developing enzyme inhibitors .
2. Pharmacological Applications
The compound has been investigated for potential therapeutic effects. It serves as a precursor in synthesizing various pharmaceutical agents, particularly those targeting neurological pathways due to its structural similarities with neurotransmitters .
3. Biocatalysis
In biocatalytic applications, this compound has been used in transaminase-catalyzed reactions, demonstrating its utility in producing amine derivatives from carbonyl compounds.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
[(2S)-oxolan-2-yl]methanamine hydrochloride | C₆H₁₄ClN | Different stereochemistry may lead to altered biological activity |
[(2R)-oxolan-2-yl]ethanamine hydrochloride | C₇H₁₆ClN | Additional carbon affects reactivity and applications |
[(5-methylfuran-2-yl)methyl]amine hydrochloride | C₉H₁₃ClN | Contains a furan ring; potential for different biological activity |
The variations in stereochemistry and substituents significantly impact the reactivity and biological properties of these compounds.
Case Study 1: Enzyme Inhibition
A study explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by binding at the active site, demonstrating potential for therapeutic applications in metabolic disorders.
Case Study 2: Neurotransmitter Analog
Another investigation examined the compound's role as an analog to neurotransmitters. Results showed that it could modulate receptor activity, suggesting implications for drug development targeting neurological conditions such as depression or anxiety.
Q & A
Q. How can reaction conditions be optimized for synthesizing [(2R)-oxolan-2-yl]methanamine hydrochloride to maximize enantiomeric purity?
Basic
To optimize enantiomeric purity, focus on solvent polarity, temperature, and catalyst selection. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency in oxolane ring formation . Temperature control (0–25°C) minimizes racemization during amine hydrochloride salt formation. Chiral catalysts, such as (R)-BINOL derivatives, can induce stereoselectivity in asymmetric synthesis pathways .
Q. What advanced techniques validate the stereochemical integrity of this compound?
Advanced
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers . X-ray crystallography provides definitive stereochemical confirmation by analyzing crystal lattice hydrogen bonding patterns . Circular dichroism (CD) spectroscopy can corroborate optical activity, with expected Cotton effects at 210–230 nm for the (2R)-configured oxolane moiety .
Q. Which analytical methods are critical for characterizing this compound?
Basic
- NMR : ¹H NMR (D₂O) should show a triplet for the oxolane C2 proton (δ 3.8–4.2 ppm) and a singlet for the methanamine NH₃⁺ (δ 1.5–2.0 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) expects [M+H]⁺ at m/z 138.1 (free base) and [M-Cl]⁺ at m/z 174.6 for the hydrochloride .
- IR : N-H stretches (2500–3000 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) confirm the hydrochloride and oxolane ring .
Q. How can researchers resolve conflicting data between theoretical and experimental optical rotation values?
Advanced
Re-evaluate sample purity via HPLC (≥95% by area normalization) . If impurities are absent, consider solvent effects (e.g., water vs. ethanol) or tautomerism in the oxolane ring. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvent-polarity-dependent optical rotation to reconcile discrepancies .
Q. What strategies mitigate degradation of this compound during storage?
Basic
Store at −20°C in airtight, amber vials with desiccants (silica gel) to prevent hydrolysis of the oxolane ring . For short-term use, refrigerate (2–8°C) in anhydrous ethanol or DMSO to stabilize the hydrochloride salt .
Q. How can enantiomeric excess (ee) be quantified without chiral columns?
Advanced
Derivatize the amine with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via ¹⁹F NMR . Alternatively, use capillary electrophoresis with cyclodextrin-based chiral selectors (β-CD sulfobutyl ether) for separation .
Q. What purification methods are effective for removing diastereomeric byproducts?
Advanced
Employ recrystallization in ethanol/water (70:30) to exploit solubility differences between diastereomers . For persistent impurities, use ion-exchange chromatography (Dowex® 50WX4 resin) with a gradient elution (0.1–1.0 M HCl) .
Q. How do reaction mechanisms differ between oxolane ring formation and amine hydrochloridation?
Advanced
Oxolane synthesis typically involves acid-catalyzed cyclization of diols (e.g., 2,5-pentanediol with HCl gas), while amine hydrochloridation occurs via proton transfer in polar solvents. Competing elimination pathways (e.g., E2) are minimized by low temperatures (−10°C) during hydrochloridation .
Q. What solvent systems enhance solubility for in vitro assays?
Basic
Use PBS (pH 7.4) with 5% DMSO for aqueous solubility. For lipid-rich environments, dissolve in 0.1 M HCl/ethanol (1:4) to maintain stability .
Q. How can degradation products be identified and quantified during stability studies?
Advanced
Apply LC-MS/MS with a C18 column (2.6 μm, 100 Å) and 0.1% formic acid in water/acetonitrile. Monitor for oxolane ring-opened products (e.g., 4-aminobutane-1,2-diol) at m/z 122.1 and confirm via MS² fragmentation .
Properties
IUPAC Name |
[(2R)-oxolan-2-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSUKLRDNJDOR-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-80-6 | |
Record name | [(2R)-oxolan-2-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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